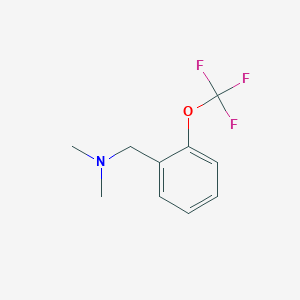

(R)-1-Boc-3-benzylpiperazine

Übersicht

Beschreibung

(R)-1-Boc-3-benzylpiperazine is a chemical compound that belongs to the benzylpiperazine class. Benzylpiperazines are a type of organic compound that contain a piperazine ring substituted with a benzyl group. These compounds have been studied for various applications, including their potential use in drug discovery and their psychoactive properties.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives can be complex, involving multiple steps and various starting materials. For instance, a novel scaffold for drug discovery, a 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], was synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone, indicating the versatility of piperazine derivatives in medicinal chemistry . Additionally, a practical synthesis method for a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, was developed through direct reductive alkylation, showcasing the potential for efficient large-scale production of benzylpiperazine derivatives .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a new designer benzylpiperazine was determined using gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and two-dimensional NMR correlations . The crystal structure of another derivative, 1-(4-benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione, was solved, revealing a complex network of hydrogen bonds and π-interactions that contribute to the stability of the crystal .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions. For instance, the synthesis of (1-benzylpiperazin-2-yl)methanols from (S)-serine involved a three-step process with oxazolidine derivatives as key intermediates, followed by transformations into ligands for central nervous system receptors . This demonstrates the reactivity of benzylpiperazine derivatives and their potential for generating pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. The binding characteristics of a piperazine derivative to bovine serum albumin (BSA) were investigated using fluorescence spectroscopy, revealing insights into the pharmacokinetic mechanism of the drug . The rewarding properties of 1-benzylpiperazine were studied in rats, suggesting the involvement of dopaminergic and serotonergic systems in its psychoactive effects .

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Properties : The synthesis and spectroscopic properties of related compounds such as 1-hydroxypiperazine-2,5-diones, derived from Boc-L-amino acids and N-benzyloxyglycine methyl ester, have been studied. These compounds show similar spectral data to corresponding piperazinediones, with notable differences in infrared carbonyl frequencies (Akiyama, Katoh, & Tsuchiya, 1989).

Synthesis of Derivatives for Medical Research : (R)-Boc-2-methylproline, a derivative of (R)-1-Boc-3-benzylpiperazine, has been synthesized and used in the development of Veliparib, a poly(ADP-ribose) polymerase inhibitor. This showcases the role of such compounds in the synthesis of therapeutically relevant molecules (Kolaczkowski et al., 2019).

Antimalarial Activity : Hydroxyethylpiperazine derivatives synthesized from the reaction of Boc-phenylalanine epoxide with benzylpiperazines have been evaluated for their antimalarial activity against Plasmodium falciparum, demonstrating moderate activity and low cytotoxicity (Cunico et al., 2009).

Physicochemical Property Studies : The physicochemical properties of carbamates of benzylpiperidine and benzylpiperazine, which act as inhibitors of cholinesterases, have been investigated, highlighting the role of such compounds in developing potential treatments for diseases like Alzheimer's (Więckowska et al., 2010).

Synthesis for Solid-Phase Peptide Synthesis : Protected beta-hydroxyaspartic acid derivatives, useful for incorporation into peptides by solid-phase synthesis, have been synthesized from N-Boc-serine, indicating the importance of these compounds in peptide synthesis methodologies (Wagner & Tilley, 1990).

Eigenschaften

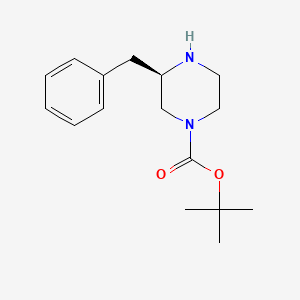

IUPAC Name |

tert-butyl (3R)-3-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAVMMGSRDLLG-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650114 | |

| Record name | tert-Butyl (3R)-3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947272-49-3 | |

| Record name | tert-Butyl (3R)-3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.